molecular formula C13H9FO3 B6334098 4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% CAS No. 1098984-26-9

4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%

Cat. No. B6334098
CAS RN: 1098984-26-9
M. Wt: 232.21 g/mol
InChI Key: UPXFYAVGWLVCAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, also known as 4-FHPF, is a compound with a wide range of potential applications in the field of scientific research. This compound has a unique structure that can be used to study the effects of fluoro-substituted compounds on biological systems. In

Scientific Research Applications

4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% has a wide range of potential applications in the field of scientific research. It has been used as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, as well as a substrate for the enzyme cyclooxygenase-2. Additionally, 4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% has been used as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. Furthermore, 4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% has been used in studies of the effect of fluoro-substituted compounds on biological systems.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the compound binds to the active sites of enzymes, blocking their activity. Additionally, 4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% is thought to interact with the active sites of proteins, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% are not fully understood. However, studies have shown that the compound has the potential to inhibit the activity of enzymes involved in the production of melanin, as well as enzymes involved in the breakdown of acetylcholine and butyrylcholine. Additionally, 4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% in laboratory experiments is that it is relatively easy to synthesize. Additionally, the compound is stable and can be stored for extended periods of time. However, there are some limitations to using 4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, the compound is not very stable in the presence of light or heat, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for 4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95%. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of 4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% in drug development. Additionally, further research could be conducted to explore the potential of using 4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% as a substrate for the enzyme cyclooxygenase-2. Finally, further research could be conducted to explore the potential of using 4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% as an inhibitor of tyrosinase.

Synthesis Methods

4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol, 95% can be synthesized in a three-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzaldehyde in the presence of a base to form 4-(3-fluoro-4-hydroxyphenyl)-2-formylphenol. The second step involves the reaction of the formed product with a base to form 4-(3-fluoro-4-hydroxyphenyl)-2-formylphenol hydrochloride. The third and final step involves the reaction of the formed product with a base to form 4-(3-fluoro-4-hydroxyphenyl)-2-formylphenol.

properties

IUPAC Name

5-(3-fluoro-4-hydroxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-6-9(2-4-13(11)17)8-1-3-12(16)10(5-8)7-15/h1-7,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXFYAVGWLVCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649084
Record name 3'-Fluoro-4,4'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1098984-26-9
Record name 3'-Fluoro-4,4'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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